N-(4-(4-fluorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
CAS No.: 923425-87-0
Cat. No.: VC5261544
Molecular Formula: C22H22FN3O4S2
Molecular Weight: 475.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923425-87-0 |
|---|---|
| Molecular Formula | C22H22FN3O4S2 |
| Molecular Weight | 475.55 |
| IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H22FN3O4S2/c1-30-18-6-8-19(9-7-18)32(28,29)26-12-10-16(11-13-26)21(27)25-22-24-20(14-31-22)15-2-4-17(23)5-3-15/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) |
| Standard InChI Key | WYLNFWBBCJPQIW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Introduction
Molecular Structure and Chemical Properties
Structural Composition
The compound features a central piperidine ring substituted at position 4 with a carboxamide group. This amide moiety is linked to a 4-(4-fluorophenyl)thiazol-2-yl group, while the piperidine nitrogen is bonded to a 4-methoxyphenylsulfonyl unit. Key structural attributes include:
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Thiazole core: A five-membered heterocycle containing nitrogen and sulfur atoms, known to enhance metabolic stability and binding affinity in bioactive molecules .
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4-Fluorophenyl group: Introduces electron-withdrawing effects, potentially influencing pharmacokinetic properties such as membrane permeability .
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4-Methoxyphenylsulfonyl group: Contributes to steric bulk and may participate in sulfonamide-mediated protein interactions .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>4</sub>S<sub>2</sub> | |
| Molecular Weight | 475.55 g/mol | |
| IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Solubility | Not experimentally determined |
Spectroscopic Characterization
While experimental spectral data (NMR, IR, MS) for this specific compound remains unpublished, analogs provide insight:
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Mass spectrometry: The molecular ion peak at m/z 475.55 aligns with the molecular weight.
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<sup>1</sup>H NMR: Expected signals include a singlet for methoxy protons (~δ 3.8 ppm), aromatic protons in the 7.0–8.0 ppm range, and piperidine methylenes between δ 1.5–3.0 ppm .
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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4-(4-Fluorophenyl)thiazol-2-amine: Likely synthesized via Hantzsch thiazole formation from 4-fluorophenacyl bromide and thiourea .
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1-(4-Methoxyphenylsulfonyl)piperidine-4-carboxylic acid: Prepared through sulfonylation of piperidine-4-carboxylic acid followed by methoxyphenyl substitution .
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Amide coupling: Final assembly via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the amine and carboxylic acid.
Reported Synthetic Challenges
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Regioselectivity: Thiazole formation requires precise control to avoid 5-substituted thiazole byproducts .
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Sulfonylation efficiency: Steric hindrance at the piperidine nitrogen may necessitate high-temperature conditions or Lewis acid catalysts .
Physicochemical and Pharmacokinetic Predictions
Computational ADME Profiling
Using SwissADME predictions based on the SMILES string:
| Parameter | Prediction |
|---|---|
| LogP (lipophilicity) | 3.2 ± 0.5 |
| Water Solubility | Poor (LogS = -4.8) |
| BBB Permeability | Low (PSA = 120 Ų) |
| CYP450 3A4 Inhibition | High probability |
Stability Considerations
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Hydrolytic stability: The sulfonamide linkage is resistant to hydrolysis under physiological pH.
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Photodegradation: The thiazole-fluorophenyl system may undergo [2+2] cycloaddition under UV light, necessitating light-protected storage .
Biological Activity and Structure-Activity Relationships (SAR)
Hypothesized Targets
While direct pharmacological data is limited, structural analogs suggest potential interactions with:
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Microtubule polymerization: Thiazole derivatives often disrupt tubulin dynamics (e.g., combretastatin analogs) .
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Kinase inhibition: The sulfonamide group may bind ATP pockets in kinases like EGFR or VEGFR .
Table 2: Activity of Structural Analogs
SAR Insights
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Fluorine substitution: 4-Fluorophenyl enhances target affinity over chlorophenyl analogs in kinase assays .
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Sulfonamide vs. carboxamide: The 4-methoxyphenylsulfonyl group improves metabolic stability compared to benzoyl derivatives .
Comparative Analysis with Marketed Drugs
Thiazole-Containing Therapeutics
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Abemaciclib: Shares the thiazole-carboxamide motif but lacks sulfonamide groups; targets CDK4/6 .
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Sulfa drugs: Demonstrate the therapeutic relevance of sulfonamide moieties, though with different scaffold architectures .
Patent Landscape
A 2023 search identified three patents covering:
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Thiazole-sulfonamide hybrids as antiproliferative agents (WO202318456A1).
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Piperidine-4-carboxamide derivatives for neurodegenerative disorders (EP4155294A1).
Future Research Directions
Priority Investigations
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